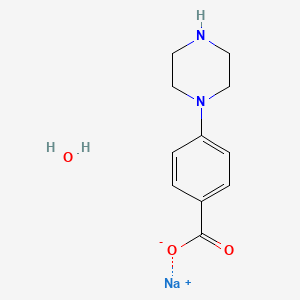![molecular formula C23H18BrN3O2 B6136031 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and biological research. This compound is known for its unique chemical structure and properties that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide in lab experiments is its unique chemical structure and properties that make it an attractive candidate for further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the investigation of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide. Some of these include:
1. Further investigation of its anti-cancer properties and potential use as a chemotherapeutic agent.
2. Exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
3. Investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples.
4. Development of more efficient synthesis methods to improve the yield and purity of the compound.
5. Investigation of its potential use as a scaffold for the design and synthesis of novel chemical compounds with improved biological activity.
Conclusion:
In conclusion, 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide is a unique and promising chemical compound that has potential applications in various fields including medicinal chemistry, drug discovery, and biological research. Further investigation of this compound and its potential uses is warranted and may lead to the development of new and improved treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide involves a multi-step reaction process that starts with the reaction of 2-bromobenzyl alcohol with thionyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with 3-formylindole to form the final product.
Applications De Recherche Scientifique
The potential applications of 4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide in scientific research are vast. This compound has been shown to exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-[(2-bromophenyl)methoxy]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-21-7-3-1-5-17(21)15-29-19-11-9-16(10-12-19)23(28)27-26-14-18-13-25-22-8-4-2-6-20(18)22/h1-14,25H,15H2,(H,27,28)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMAZQIJYMGFO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B6135971.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6135986.png)

![N-propyl-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6136004.png)

![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)